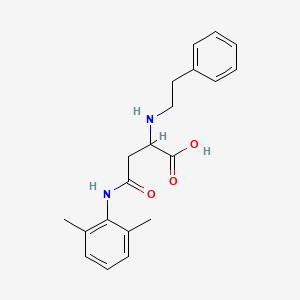

4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

Description

4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Properties

IUPAC Name |

4-(2,6-dimethylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-14-7-6-8-15(2)19(14)22-18(23)13-17(20(24)25)21-12-11-16-9-4-3-5-10-16/h3-10,17,21H,11-13H2,1-2H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSENKHBUHQKOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the amide bond: This can be achieved by reacting 2,6-dimethylaniline with a suitable acyl chloride under basic conditions to form the corresponding amide.

Introduction of the phenethyl group: This step involves the alkylation of the amide with phenethyl bromide in the presence of a base such as potassium carbonate.

Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may find applications in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(phenylamino)butanoic acid: Similar structure but lacks the phenethyl group.

4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(methylamino)butanoic acid: Similar structure but has a methyl group instead of the phenethyl group.

Uniqueness

The presence of the phenethyl group in 4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHNO

- Molecular Weight : 320.41 g/mol

The presence of a dimethylphenyl group and a phenethylamino moiety contributes to its unique pharmacological profile.

Recent studies suggest that this compound exhibits multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors, leading to altered signaling pathways that promote apoptosis in malignant cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

-

In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The IC values ranged from 10 to 25 µM depending on the cell line tested.

Cell Line IC (µM) MDA-MB-231 15 SUIT-2 20 HT-29 12 - Mechanistic Studies : Flow cytometry analyses revealed that treatment with the compound induced cell cycle arrest at the G1 phase and increased the percentage of sub-G1 cells, indicating apoptosis.

Anti-inflammatory Activity

Research has also indicated that this compound possesses anti-inflammatory properties. In animal models of inflammation:

- It significantly reduced edema formation and pro-inflammatory cytokine levels.

- The effective dose for reducing inflammation was found to be as low as 5 mg/kg in rat models.

Case Studies

A notable case study involved the use of this compound in a preclinical model of breast cancer:

- Study Design : Mice bearing MDA-MB-231 tumors were treated with varying doses of the compound.

- Results : Tumor growth was inhibited by approximately 60% at a dose of 15 mg/kg compared to control groups. Histological examination showed reduced mitotic figures and increased apoptosis in treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.